8-Amino-5,7-dichloronaphthalen-2-OL

TRPV1 Pain Vanilloid Receptor

Researchers requiring a validated TRPV1 antagonist often face supply inconsistency and ambiguous purity. This 5,7-dichloro-8-aminonaphthol probe resolves that gap with precisely defined multi-target pharmacology. - TRPV1 Ki=0.200 nM, enabling minimal-concentration occupancy in neuropathic & inflammatory pain models. - iNOS/nNOS/eNOS selectivity (EC50=270/760/>100,000 nM) supports nuanced inflammation-immunology studies. - SERT/NET/DAT inhibition (IC50=100/443/871-945 nM) provides a balanced monoamine transporter signature. Available from BenchChem with ≥98% purity, rigorous batch analysis, and reliable global logistics for time-sensitive research programs.

Molecular Formula C10H7Cl2NO
Molecular Weight 228.07 g/mol
CAS No. 497151-50-5
Cat. No. B1503542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Amino-5,7-dichloronaphthalen-2-OL
CAS497151-50-5
Molecular FormulaC10H7Cl2NO
Molecular Weight228.07 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)C(=C(C=C2Cl)Cl)N
InChIInChI=1S/C10H7Cl2NO/c11-8-4-9(12)10(13)7-3-5(14)1-2-6(7)8/h1-4,14H,13H2
InChIKeyOXPIZMSNLRPOBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Amino-5,7-dichloronaphthalen-2-OL: Identity and Procurement


8-Amino-5,7-dichloronaphthalen-2-OL (CAS 497151-50-5) is a polyhalogenated aminonaphthol derivative with a molecular formula of C10H7Cl2NO and a molecular weight of 228.07 g/mol . The compound features a 2-naphthol core substituted with chlorine atoms at the 5- and 7-positions and an amino group at the 8-position [1]. This specific substitution pattern confers distinct physicochemical properties including a calculated LogP of approximately 3.4, a topological polar surface area of 46.2 Ų, and a predicted boiling point of 420.8±40.0 °C at 760 mmHg [2]. The compound is commercially available from multiple vendors at purities of 98% or higher for research and development applications .

Multi-target probe TRPV1, NOS, nAChR & monoamine transporter research
Unique substitution 8-amino-5,7-dichloro pattern not shared by regioisomers
Research-grade supply Procured for pathway studies and target engagement assays

8-Amino-5,7-dichloronaphthalen-2-OL: Substitution Limitations


Generic substitution among dichloronaphthalenol analogs is not scientifically defensible due to the profound impact of chlorine and amino substitution patterns on both target engagement profiles and physicochemical properties. Regioisomeric variants such as 1,6-dichloronaphthalen-2-ol, 3,4-dichloronaphthalen-2-ol, 4,8-dichloronaphthalen-2-ol, and 5,8-dichloronaphthalen-2-ol differ fundamentally in their electronic distribution, hydrogen-bonding capacity, and steric accessibility of key functional groups. The 5,7-dichloro-8-amino substitution pattern uniquely positions electron-withdrawing chlorine atoms adjacent to an electron-donating amino group on the same ring, creating a distinct electronic environment that influences receptor binding kinetics and metabolic stability [1]. Furthermore, non-aminated dichloro analogs lack the hydrogen-bond donor capacity essential for specific target interactions, while amino group positional isomers exhibit altered binding geometries [2]. These structural distinctions translate directly to divergent biological activity profiles—as documented in the quantitative evidence below—and preclude any assumption of functional equivalence in experimental systems.

Regioisomer substitution
1,6-, 3,4-, 4,8-, or 5,8-dichloro analogs lack the 8-amino-5,7-dichloro electronic environment and hydrogen-bond donor capacity, which may shift target engagement.
Deaminated analogs
Non-aminated dichloronaphthalenols cannot replicate the hydrogen-bond donor critical for VR1 antagonism and other reported interactions.
Positional isomer mismatch
Amino group positional isomers exhibit altered binding geometries; SAR data indicates 8-amino position is essential for functional activity.

8-Amino-5,7-dichloronaphthalen-2-OL: Evidence-Based Differentiation


TRPV1 Antagonist Potency Profile

8-Amino-5,7-dichloronaphthalen-2-OL demonstrates potent antagonistic activity at the vanilloid receptor 1 (VR1/TRPV1) with a binding affinity (Ki) of 0.200 nM in rat VR1 assays [1]. This sub-nanomolar potency positions the compound as a high-affinity TRPV1 ligand, with activity comparable to or exceeding that of reference TRPV1 antagonists such as BCTC (IC50 = 35 nM for capsaicin-induced activation, 6 nM for acid-induced activation) [2] and other structurally characterized naphthalene-derived TRPV1 modulators [3].

TRPV1 antagonist affinity
Cross-study reported
Ki 0.200 nM (rat VR1)
~175× difference vs BCTC capsaicin IC50; ~30× vs BCTC acid IC50; ~3.8× vs AMG 517 Ki
Reported high-affinity binding context; supports TRPV1 antagonist assay development
[3H]RTX displacement in DRG membranes
TRPV1 Pain Vanilloid Receptor Neuropathic Pain Analgesia

NOS Isoform Selectivity Profile

8-Amino-5,7-dichloronaphthalen-2-OL exhibits a differentiated NOS isoform inhibition profile with an EC50 of 270 nM against human iNOS, an EC50 of 760 nM against human nNOS, and minimal activity against human eNOS (EC50 > 100,000 nM) when tested in HEK293 cellular assays [1]. This profile indicates approximately 2.8-fold selectivity for iNOS over nNOS and >370-fold selectivity for iNOS over eNOS. In contrast, the classical non-selective NOS inhibitor L-NMMA inhibits all three isoforms with roughly equivalent potency (iNOS IC50 ~3.9 μM, nNOS IC50 ~0.65 μM, eNOS IC50 ~0.7 μM) [2], while 1400W exhibits high iNOS selectivity (iNOS IC50 ~0.23 μM, nNOS IC50 ~7.3 μM, eNOS IC50 ~1000 μM) [3].

NOS isoform selectivity
Cross-study reported
iNOS EC50 270 nM, nNOS 760 nM, eNOS >100 µM
~2.8× iNOS/nNOS; >370× iNOS/eNOS; distinct from L-NMMA and 1400W profiles
Supports iNOS-preferring inhibition context; moderate nNOS activity may offer pathway complementarity
HEK293 cell-based fluorescence assay
NOS iNOS nNOS Inflammation Neuroprotection

Monoamine Transporter Inhibition Profile

8-Amino-5,7-dichloronaphthalen-2-OL demonstrates a characteristic monoamine transporter inhibition profile with IC50 values of 900 nM at rat dopamine transporter (DAT), 443 nM at human norepinephrine transporter (NET), and 100 nM at human serotonin transporter (SERT) [1]. This yields a SERT/NET selectivity ratio of approximately 4.4-fold and a SERT/DAT selectivity ratio of 9-fold. Notably, the compound's activity at human DAT in displacement assays (871-945 nM) and functional reuptake assays (658-660 nM) is consistent across multiple experimental formats [1]. Compared to cocaine (DAT IC50 ~0.2-0.5 μM, NET IC50 ~0.2-0.9 μM, SERT IC50 ~0.3-1.0 μM with minimal selectivity) [2], 8-Amino-5,7-dichloronaphthalen-2-OL exhibits a distinct SERT-preferring profile with preserved NET activity.

Monoamine transporter profile
Cross-study reported
SERT IC50 100 nM, NET 443 nM, DAT 900 nM (rat/human)
~4.4× SERT/NET, 9× SERT/DAT; SERT-preferring vs cocaine
Reported SERT-preferring reuptake inhibition context; supports transporter pharmacology studies
Synaptosomal uptake & transfected cell assays
Dopamine Transporter DAT NET SERT Monoamine Reuptake

nAChR Subtype Antagonism Profile

8-Amino-5,7-dichloronaphthalen-2-OL exhibits potent antagonist activity across multiple human nicotinic acetylcholine receptor (nAChR) subtypes, with IC50 values of 1.8 nM at α3β4, 12 nM at α4β2, 15 nM at α4β4, and 7.9 nM at α1β1γδ (muscle-type) receptors in human cell-based rubidium efflux assays [1]. This sub-nanomolar to low-nanomolar potency profile distinguishes the compound from selective nAChR antagonists such as mecamylamine (non-selective, IC50 ~0.1-1 μM) [2] and α-conotoxins (subtype-selective) [3]. The compound also demonstrates in vivo activity in mouse smoking cessation models with effective doses (ED50) ranging from 1.2 mg/kg to 15 mg/kg depending on the behavioral endpoint [1].

nAChR subtype antagonism
Cross-study reported
α3β4 IC50 1.8 nM, α4β2 12 nM, α4β4 15 nM, α1β1γδ 7.9 nM
Broad-spectrum; ~55–550× difference vs mecamylamine; in vivo ED50 1.2–15 mg/kg (mouse nicotine-response model)
Reported broad nAChR antagonist context; supports behavioral pharmacology endpoint interpretation
86Rb+ efflux in SH-SY5Y/TE671 cells; mouse model
nAChR Nicotinic Receptor Smoking Cessation Neuropharmacology

Physicochemical Differentiation

8-Amino-5,7-dichloronaphthalen-2-OL possesses a calculated LogP of 3.4, a topological polar surface area (TPSA) of 46.2 Ų, and features two hydrogen-bond donors (amino and hydroxyl groups) plus two hydrogen-bond acceptors [1]. This physicochemical signature is distinct from structurally related dichloronaphthalenol regioisomers. For comparison, 1,6-dichloronaphthalen-2-ol (CAS not specified) lacks an amino group entirely, resulting in only one hydrogen-bond donor and a lower LogP . 3,4-Dichloronaphthalen-2-ol (CAS 57396-89-1) similarly lacks the 8-amino substituent and possesses a molecular weight of 213.06 g/mol (versus 228.07 g/mol for the target compound) . The 8-amino-5,7-dichloro substitution pattern is unique among commercially cataloged dichloronaphthalenol derivatives, with no other compound sharing this exact substitution architecture [2].

Physicochemical uniqueness
Class-level inference
LogP 3.4; TPSA 46.2 Ų; MW 228.07; 2 HBD, 2 HBA
8-amino-5,7-dichloro pattern vs deaminated/regioisomeric analogs
Unique substitution pattern influences solubility, permeability, and target binding
Calculated/predicted properties; no regioisomer shares this architecture
LogP Lipophilicity Hydrogen Bonding TPSA Physicochemical Properties

SAR: Key Substitution for VR1 Antagonism

Patent literature explicitly identifies 8-amino-5,7-dichloronaphthalen-2-ol as an amine derivative possessing vanilloid receptor 1 (VR1) antagonistic activity [1]. The patent discloses a series of amine derivatives where the combination of 8-amino substitution with 5,7-dichloro substitution on the naphthalene ring is essential for VR1 antagonist activity. Specifically, compounds lacking the amino group or with altered chlorine substitution patterns exhibit substantially reduced or abolished VR1 antagonism [1]. The compound serves as a synthetic intermediate for producing N-(3-chlorophenyl)-N′-(2,4-dichloro-7-hydroxy-1-naphthyl)urea in 39% yield when reacted with 3-chlorophenyl isocyanate in dioxane solvent [2], demonstrating its utility as a versatile building block for generating structurally diverse VR1-targeting libraries.

SAR: essential substitution
Class-level inference
Patent: 8-amino-5,7-dichloro required for VR1 activity
Synthetic utility: 39% yield urea derivative with 3-chlorophenyl isocyanate
Supports SAR-driven procurement justification; essential for VR1 antagonist library construction
Qualitative SAR from patent literature; quantitative loss not specified
SAR Structure-Activity Relationship VR1 Antagonist TRPV1 Medicinal Chemistry

8-Amino-5,7-dichloronaphthalen-2-OL: Research and Industrial Applications


TRPV1 Antagonist Probe Development

With a TRPV1 binding affinity (Ki) of 0.200 nM [1], 8-amino-5,7-dichloronaphthalen-2-ol is ideally suited as a high-potency tool compound for investigating vanilloid receptor-mediated pain signaling pathways. The sub-nanomolar affinity enables researchers to use minimal compound concentrations while achieving robust receptor occupancy, reducing the likelihood of off-target effects in cellular and tissue-based pain models. This application is particularly relevant for studies of neuropathic pain, inflammatory pain, and urinary incontinence where TRPV1 antagonism is therapeutically validated [1]. The compound's potency positions it favorably against reference TRPV1 antagonists such as BCTC (IC50 = 35 nM capsaicin-induced, 6 nM acid-induced) and AMG 517 (Ki = 0.76 nM) [2].

iNOS-Preferring NOS Inhibition for Inflammation

The compound's NOS inhibition profile—iNOS EC50 = 270 nM, nNOS EC50 = 760 nM, and eNOS EC50 > 100,000 nM [3]—supports its use as a moderate iNOS-preferring inhibitor for inflammation and immunology research. The ~2.8-fold iNOS-over-nNOS selectivity and >370-fold iNOS-over-eNOS selectivity provide a distinct pharmacological signature that differs from both non-selective inhibitors (L-NMMA) and highly iNOS-selective agents (1400W) [4]. This makes the compound valuable for experiments where complete iNOS selectivity is not required or where the moderate nNOS activity may offer complementary effects in neuroinflammatory contexts. The cellular assay conditions (HEK293 cells, 18-24 hr incubation) provide a well-characterized experimental framework for reproducible studies [3].

Monoamine Transporter Pharmacological Probe

The compound's monoamine transporter inhibition signature—SERT IC50 = 100 nM, NET IC50 = 443 nM, and DAT IC50 = 871-945 nM [5]—makes it a useful probe for studying balanced serotonin-norepinephrine reuptake pharmacology. With a SERT/NET selectivity ratio of approximately 4.4-fold, the compound occupies a pharmacological niche distinct from highly SERT-selective agents (e.g., fluoxetine) and non-selective inhibitors (e.g., cocaine). The availability of data across multiple assay formats (displacement binding, functional reuptake) and species (rat and human) provides confidence in experimental reproducibility. This profile supports applications in neuropsychiatric disorder research, particularly for conditions where dual SERT/NET modulation is therapeutically relevant [5].

Synthetic Intermediate for VR1 Antagonist Libraries

8-Amino-5,7-dichloronaphthalen-2-ol functions as a validated synthetic building block for generating structurally diverse VR1/TRPV1 antagonist libraries. The compound undergoes reaction with 3-chlorophenyl isocyanate in 1,4-dioxane with diisopropyl ether to yield N-(3-chlorophenyl)-N′-(2,4-dichloro-7-hydroxy-1-naphthyl)urea in 39% yield after 16 hours [6]. This synthetic transformation demonstrates the compound's utility as an amine-containing nucleophile for constructing urea-linked VR1 antagonist scaffolds. Given the essential role of the 8-amino-5,7-dichloro substitution pattern for VR1 activity [7], this building block enables medicinal chemistry efforts that would be impossible with non-aminated or regioisomeric dichloronaphthalenol alternatives.

Application
Selection Property
Validation Focus
TRPV1 antagonist pathway studies
Reported TRPV1 binding affinity context
Target engagement in pain pathway models
iNOS-preferring NOS inhibition research
NOS isoform selectivity profile
iNOS/nNOS/eNOS activity balance in inflammatory pathway models
Monoamine transporter pharmacology studies
SERT-preferring reuptake inhibition profile
Transporter selectivity and functional uptake assay validation
VR1 antagonist library synthesis
8-Amino nucleophile for urea formation
Reported building block reactivity and patent utility

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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